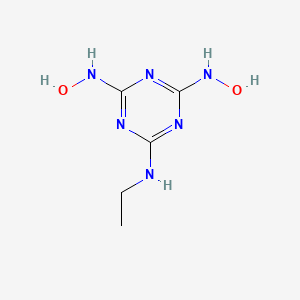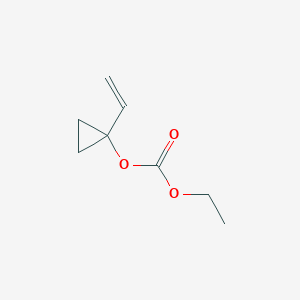
Carbonic acid, 1-ethenylcyclopropyl ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid, 1-ethenylcyclopropyl ethyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often found in natural products such as fruits and flowers. This particular ester is characterized by its unique structure, which includes a cyclopropyl group and an ethenyl group attached to the carbonic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 1-ethenylcyclopropyl ethyl ester can be achieved through the Fischer esterification process. This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically sulfuric acid . The reaction is as follows:
R-COOH+R’-OH→R-COOR’+H2O
In this case, the carboxylic acid is carbonic acid, and the alcohol is 1-ethenylcyclopropyl ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
Industrial production of esters, including this compound, often involves continuous processes where the reactants are fed into a reactor, and the products are continuously removed. This helps in shifting the equilibrium towards the ester formation. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield .
化学反应分析
Types of Reactions
Carbonic acid, 1-ethenylcyclopropyl ethyl ester can undergo various chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This involves the exchange of the alkoxy group of the ester with another alcohol, typically in the presence of an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts such as sulfuric acid or sodium methoxide.
Major Products Formed
Hydrolysis: Carbonic acid and 1-ethenylcyclopropyl ethanol.
Reduction: Primary alcohols.
Transesterification: New esters with different alkoxy groups.
科学研究应用
Carbonic acid, 1-ethenylcyclopropyl ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
作用机制
The mechanism of action of carbonic acid, 1-ethenylcyclopropyl ethyl ester involves its interaction with molecular targets such as enzymes and proteins. The ester can undergo hydrolysis to release the active carboxylic acid and alcohol, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Found in pineapple oil, used in flavorings and fragrances.
Isopentyl acetate:
Uniqueness
Carbonic acid, 1-ethenylcyclopropyl ethyl ester is unique due to its cyclopropyl and ethenyl groups, which impart distinct chemical properties and reactivity compared to simpler esters. These structural features can influence its interactions with biological molecules and its behavior in chemical reactions, making it a valuable compound for specialized applications .
属性
| 130715-07-0 | |
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
(1-ethenylcyclopropyl) ethyl carbonate |
InChI |
InChI=1S/C8H12O3/c1-3-8(5-6-8)11-7(9)10-4-2/h3H,1,4-6H2,2H3 |
InChI 键 |
LXXYBIJCLHGFPO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)OC1(CC1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




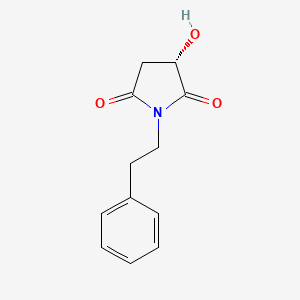
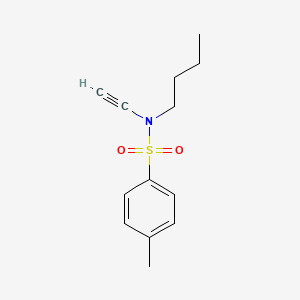
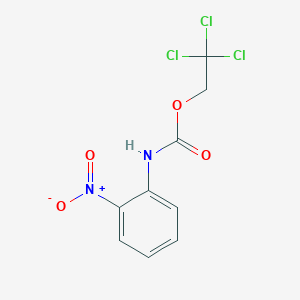
![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)

![2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14267455.png)
